N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide
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Overview
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide is a chemical compound characterized by its unique structure, which includes an oxadiazole ring and a methoxyacetamide group
Mechanism of Action
Target of Action
It’s worth noting that compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various therapeutic focuses, including cancer therapy, treatment of age-related diseases, antimicrobials, and more .
Result of Action
1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, and more .
Action Environment
It’s worth noting that the synthesis of 1,2,4-oxadiazole derivatives has been achieved in different mediums, suggesting that the environment could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide typically involves the following steps:
Formation of 5-ethyl-1,3,4-oxadiazole: This can be achieved by cyclization of benzophenone hydrazide followed by nucleophilic alkylation.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction involving the oxadiazole intermediate.
Attachment of the methoxyacetamide group: The final step involves the reaction of the phenyl-oxadiazole intermediate with methoxyacetamide under specific conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different groups can replace existing atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interactions with biological molecules can be studied to understand its effects on living organisms.
Medicine: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide has been investigated for its medicinal properties, including its potential use as an anticancer agent. Its ability to inhibit certain biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes.
Comparison with Similar Compounds
N-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide
N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide
Uniqueness: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide stands out due to its specific structural features, such as the presence of the ethyl group on the oxadiazole ring. This structural difference can lead to variations in its chemical reactivity and biological activity compared to similar compounds.
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Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-12-15-16-13(19-12)9-4-6-10(7-5-9)14-11(17)8-18-2/h4-7H,3,8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFHHKYOVFRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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